molecular formula C20H22N6O3 B6467961 3-methyl-5-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2640903-68-8

3-methyl-5-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B6467961
CAS No.: 2640903-68-8
M. Wt: 394.4 g/mol
InChI Key: MFWQXMSKBWHQGB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a benzodiazole, a pyrrole, and a pyrimidinedione. These types of compounds are often found in pharmaceuticals and could have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzodiazole and pyrrole groups would likely contribute to the compound’s aromaticity, which could affect its chemical properties and interactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. For example, the compound’s solubility could be affected by the presence of polar functional groups, and its stability could be affected by the presence of aromatic rings .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, if the compound were a drug, its mechanism of action could involve binding to a specific protein or enzyme, altering a biological pathway, or interacting with DNA or RNA .

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. If the compound has promising biological activity, future research could involve further studies to understand its mechanism of action, optimize its structure for better activity or selectivity, or test its efficacy in preclinical or clinical studies .

Properties

IUPAC Name

3-methyl-5-[2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c1-23-16-6-4-3-5-15(16)22-19(23)26-10-12-8-25(9-13(12)11-26)18(28)14-7-21-20(29)24(2)17(14)27/h3-7,12-13H,8-11H2,1-2H3,(H,21,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWQXMSKBWHQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=CNC(=O)N(C5=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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